4-Chlorobenzenediazonium hexafluorophosphate

概要

説明

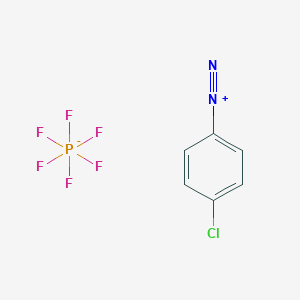

4-Chlorobenzenediazonium hexafluorophosphate is an organic compound with the molecular formula C6H4ClF6N2P. It is a diazonium salt, which is a class of organic compounds characterized by the presence of a diazonium group (-N2+). This compound is known for its reactivity and is used in various chemical reactions and industrial applications .

準備方法

Synthetic Routes and Reaction Conditions: 4-Chlorobenzenediazonium hexafluorophosphate is typically synthesized from 4-chloroaniline. The process involves two main stages:

Diazotization: 4-chloroaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form 4-chlorobenzenediazonium chloride.

Salt Formation: The diazonium chloride is then reacted with hexafluorophosphoric acid (HPF6) to form this compound.

Industrial Production Methods: The industrial production of this compound follows similar steps but is scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions: 4-Chlorobenzenediazonium hexafluorophosphate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the diazonium group is replaced by other substituents.

Coupling Reactions: It can react with phenols and amines to form azo compounds, which are widely used as dyes and pigments.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include copper(I) chloride (CuCl) or copper(I) bromide (CuBr) for Sandmeyer reactions.

Coupling Reactions: Reagents such as phenols or aromatic amines are used under mild acidic conditions.

Major Products:

Substitution Reactions: Products include chlorobenzene or bromobenzene.

Coupling Reactions: Products include azo compounds, which are characterized by the presence of a -N=N- bond.

科学的研究の応用

Organic Synthesis

Aryl Substitution Reactions

4-Chlorobenzenediazonium hexafluorophosphate serves as a versatile reagent in electrophilic aromatic substitution reactions. It can be used to introduce various functional groups into aromatic compounds through processes such as:

- Nucleophilic substitution : The diazonium salt can react with nucleophiles like iodide or fluoride to yield aryl halides. For instance, it can produce fluorobenzene via the Balz–Schiemann reaction, where the diazonium salt decomposes to release nitrogen gas and form the corresponding aryl halide .

- Hydroxylation : The compound can also facilitate the formation of phenols when reacted with water under controlled conditions, a process known as Phenolverkochung .

- Nitro group introduction : By treating this compound with sodium nitrite in the presence of copper, nitrobenzene can be synthesized efficiently .

Material Science

Modification of Carbon Materials

One of the notable applications of this compound is in the modification of carbon-based materials. The diazonium salt can covalently attach aryl groups to carbon surfaces through electrochemical reduction, enhancing their properties for various applications:

- Electrochemical grafting : This method allows for the functionalization of carbon fibers and activated carbon, improving their adsorption capabilities for use in gas separation processes and environmental remediation .

- Nanotechnology : In nanomaterials research, diazonium salts are employed to functionalize carbon nanotubes, which helps prevent aggregation and enhances their dispersion in solvents. This is crucial for applications in electronics and composite materials .

Biochemical Applications

Bioconjugation and Probing

In biochemistry, this compound has been explored for its potential in bioconjugation strategies:

- Intracellular delivery : Recent studies have demonstrated that benzene diazonium ions can be used as probes to study protein interactions within cells. These probes can modify tyrosine residues and affect phosphorylation levels, providing insights into cellular signaling pathways .

- Adduct formation with proteins : The compound has been shown to react with biomolecules like human serum albumin, forming stable adducts that could be useful for studying protein modifications and interactions at a molecular level .

Case Study 1: Functionalization of Carbon Nanotubes

In a study focused on enhancing the properties of single-walled carbon nanotubes (SWCNTs), researchers utilized this compound to functionalize the nanotube surfaces. The process involved grinding SWCNTs with the diazonium salt in an ionic liquid medium, achieving effective surface modification that improved the dispersibility of the nanotubes in various solvents.

Case Study 2: Probing Tyrosine Phosphorylation

A recent investigation highlighted the use of a benzene diazonium ion derived from this compound as a covalent probe for tyrosine phosphorylation studies. The study revealed that this probe could increase global tyrosine phosphorylation levels in cells, demonstrating its potential utility in understanding phosphatase dysregulation in diseases such as cancer .

作用機序

The mechanism of action of 4-chlorobenzenediazonium hexafluorophosphate involves the formation of a highly reactive diazonium ion. This ion can undergo various reactions, such as substitution and coupling, to form new compounds. The diazonium ion acts as an electrophile, reacting with nucleophiles such as phenols and amines to form azo compounds .

類似化合物との比較

Benzenediazonium hexafluorophosphate: Similar in structure but lacks the chlorine substituent.

4-Bromobenzenediazonium hexafluorophosphate: Similar but with a bromine substituent instead of chlorine.

Uniqueness: 4-Chlorobenzenediazonium hexafluorophosphate is unique due to the presence of the chlorine substituent, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound in the synthesis of specific organic molecules and materials .

生物活性

4-Chlorobenzenediazonium hexafluorophosphate (4-CBDHP) is an important diazonium compound utilized in various chemical and biological applications. Its biological activity is primarily linked to its reactivity with nucleophiles, which can lead to modifications of biomolecules. This article provides a detailed overview of the biological activity of 4-CBDHP, including its mechanisms of action, applications in bioconjugation, and relevant case studies.

- Chemical Formula : CHClFNP

- Molecular Weight : 284.53 g/mol

- CAS Number : 1582-27-0

The biological activity of 4-CBDHP is primarily due to its ability to form reactive intermediates that can covalently modify proteins and other biomolecules. The diazonium group () is a strong electrophile, allowing it to react with electron-rich sites in amino acids, particularly tyrosine and cysteine residues. This reactivity can lead to:

- Protein Modification : Covalent attachment of the diazonium moiety to proteins can alter their function or stability.

- Bioconjugation Applications : 4-CBDHP is used in the development of bioconjugates for drug delivery systems and targeted therapies.

Applications in Bioconjugation

4-CBDHP has been employed in various studies for its ability to facilitate the conjugation of small molecules to proteins. Notable applications include:

- Labeling Proteins : The diazonium salt can introduce functional groups that serve as tags for imaging or purification.

- PEGylation : Modifying proteins with polyethylene glycol (PEG) enhances their solubility and bioavailability.

Case Study: Protein Labeling

A study demonstrated the use of 4-CBDHP for labeling proteins through a bioorthogonal reaction. The reaction conditions were optimized for efficient coupling with model peptides, resulting in high yields of labeled products. The reaction was monitored using UV-vis spectroscopy, confirming the successful introduction of the diazonium tag onto the protein surface .

Toxicity and Safety Considerations

While 4-CBDHP is valuable in research, its reactivity raises safety concerns. The compound can be toxic if not handled properly. Safety data sheets recommend using appropriate personal protective equipment (PPE) when working with this compound due to its potential to cause skin irritation and respiratory issues upon exposure.

Summary of Research Findings

特性

IUPAC Name |

4-chlorobenzenediazonium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN2.F6P/c7-5-1-3-6(9-8)4-2-5;1-7(2,3,4,5)6/h1-4H;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOLVAGIWTVZCNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+]#N)Cl.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF6N2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1582-27-0 | |

| Record name | Benzenediazonium, 4-chloro-, hexafluorophosphate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1582-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenediazonium, 4-chloro-, hexafluorophosphate(1-) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-chlorobenzenediazonium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.937 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。